2-[(Tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid
CAS No.: 1042644-86-9
Cat. No.: VC2782136
Molecular Formula: C8H13NO4
Molecular Weight: 187.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1042644-86-9 |
|---|---|
| Molecular Formula | C8H13NO4 |
| Molecular Weight | 187.19 g/mol |
| IUPAC Name | 2-(oxane-4-carbonylamino)acetic acid |
| Standard InChI | InChI=1S/C8H13NO4/c10-7(11)5-9-8(12)6-1-3-13-4-2-6/h6H,1-5H2,(H,9,12)(H,10,11) |
| Standard InChI Key | SPNLQHQUMYYRHB-UHFFFAOYSA-N |
| SMILES | C1COCCC1C(=O)NCC(=O)O |
| Canonical SMILES | C1COCCC1C(=O)NCC(=O)O |
Introduction
Chemical Identity and Structure
2-[(Tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid is identified by multiple CAS numbers in chemical databases, including 1286768-92-0 and 1042644-86-9 . This discrepancy in CAS registration reflects variations in cataloging rather than structural differences. The compound possesses the molecular formula C8H13NO4 with a molecular weight of 187.19 g/mol .
The chemical structure consists of a tetrahydropyran ring (a six-membered oxygen-containing heterocycle) with a carbonyl group at the 4-position forming an amide bond with the amino group of glycine (aminoacetic acid). The compound is also known by several synonyms, including:
-
2-(Tetrahydro-2H-pyran-4-carboxamido)acetic acid
-
2-(oxane-4-carbonylamino)acetic acid
-
2-[(oxan-4-yl)formamido]acetic acid
The SMILES notation for this compound is O=C(O)CNC(C1CCOCC1)=O , providing a linear text representation of its molecular structure.
Physical and Chemical Properties
The physical and chemical properties of 2-[(Tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid are summarized in Table 1:
Table 1: Physical and Chemical Properties of 2-[(Tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid
Synthesis Methods
The synthesis of 2-[(Tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid typically involves the formation of an amide bond between tetrahydro-2H-pyran-4-carboxylic acid and aminoacetic acid (glycine). This reaction is common in peptide synthesis and follows standard amide coupling protocols.
A general synthetic route includes the following steps:
-
Activation of the carboxylic acid group of tetrahydro-2H-pyran-4-carboxylic acid using coupling agents
-
Nucleophilic attack by the amino group of glycine on the activated carboxylic acid
-
Formation of the amide bond with the elimination of the activating group
-
Purification of the final product
Coupling reagents commonly employed in such syntheses include 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) or other carbodiimide-based reagents . The reaction typically occurs in the presence of a base (such as triethylamine or N,N-diisopropylethylamine) in an appropriate solvent system like N,N-dimethylformamide (DMF) or dichloromethane.
Structural Characteristics and Reactivity
The 2-[(Tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid molecule possesses several key functional groups that influence its chemical behavior:
These structural features contribute to the compound's potential as a building block in medicinal chemistry, particularly for constructing more complex molecules with defined three-dimensional arrangements.
Related Compounds and Structural Analogs
Several compounds structurally related to 2-[(Tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid have been documented in the literature:
2-[Methyl(tetrahydro-2H-pyran-4-ylcarbonyl)amino]acetic acid
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|
| 2-[(Tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid | C8H13NO4 | 187.19 | Tetrahydropyran ring connected to glycine via an amide bond |
| 2-[Methyl(tetrahydro-2H-pyran-4-ylcarbonyl)amino]acetic acid | C9H15NO4 | 201.22 | Methylated derivative with a methyl group on the amide nitrogen |
| Amino(tetrahydro-2H-pyran-4-yl)acetic acid | C7H13NO3 | 159.18 | Amino group directly attached to the tetrahydropyran ring |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume